6-Amino-3-methyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
6-Amino-3-methyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound featuring a pyranopyrazole core substituted with a 3-nitrophenyl group at position 4, a methyl group at position 3, and a cyano group at position 3. Its synthesis typically involves multi-component reactions (MCRs) catalyzed by eco-friendly systems such as nano-eggshell/Ti(IV) or Fe₃O₄@chitosan-tannic acid composites, yielding high purity (98–99%) under mild conditions . Key spectral data include:
Structure
3D Structure
Properties
IUPAC Name |
6-amino-3-methyl-4-(3-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c1-7-11-12(8-3-2-4-9(5-8)19(20)21)10(6-15)13(16)22-14(11)18-17-7/h2-5,12H,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJAWVQREDWYEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301132085 | |
| Record name | 6-Amino-1,4-dihydro-3-methyl-4-(3-nitrophenyl)pyrano[2,3-c]pyrazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301132085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81000-13-7 | |
| Record name | 6-Amino-1,4-dihydro-3-methyl-4-(3-nitrophenyl)pyrano[2,3-c]pyrazole-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81000-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-1,4-dihydro-3-methyl-4-(3-nitrophenyl)pyrano[2,3-c]pyrazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301132085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
The synthesis of similar pyrazole compounds involves the reaction of aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1h-pyrazol-5(4h)-one. The active methylene of 3 reacted with the electrophilic C–C double bond to give an intermediate, which underwent cyclization by the intramolecular nucleophilic attack of OH group on the cyano (CN) moiety to afford another intermediate. Finally, the expected products were obtained through isomerization.
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors.
Pharmacokinetics
Similar compounds, such as indole derivatives, are known to have diverse pharmacokinetic properties due to their interaction with multiple receptors.
Biological Activity
6-Amino-3-methyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antihypertensive effects, cytotoxicity against cancer cells, and potential applications in drug development.
- Molecular Formula : C14H11N5O3
- Molecular Weight : 297.27 g/mol
- CAS Number : 81000-13-7
- Melting Point : 232 °C (in ethanol) .
Antihypertensive and Vasorelaxant Effects
Research has demonstrated that 6-amino-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exhibits significant antihypertensive and vasorelaxant activities. The mechanism underlying these effects involves the blockade of calcium channels, which leads to relaxation of vascular smooth muscle and subsequent lowering of blood pressure. This compound was shown to effectively reduce systolic and diastolic blood pressure in animal models, indicating potential for therapeutic use in hypertension management .
Antitumor Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines . In studies involving breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that 6-amino derivatives exhibited potent cytotoxicity. The combination of this compound with doxorubicin showed a synergistic effect, enhancing the overall efficacy against cancer cells. This suggests that it may serve as a promising candidate for developing new anticancer therapies .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Model Used | Result |
|---|---|---|---|
| Antihypertensive | Calcium channel blockade | In vivo animal models | Significant reduction in BP |
| Cytotoxicity | Induction of apoptosis | MCF-7 and MDA-MB-231 cells | High cytotoxicity observed |
| Synergistic effect | Combination with doxorubicin | Cancer cell lines | Enhanced efficacy |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the nitrophenyl group is critical for its interaction with biological targets, enhancing its potency as an antihypertensive agent and anticancer compound. Further studies on SAR are essential for optimizing its efficacy and minimizing toxicity .
Scientific Research Applications
6-Amino-3-methyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a pyran derivative with the molecular formula C14H11N5O3 . It has a molecular weight of 297.27 g/mol .
Note: There are several compounds with similar names, differing in the position of the nitro group on the phenyl ring . These compounds may have different applications.
Scientific Research Applications
While the search results do not focus specifically on the applications of this compound, they do provide information on related compounds and their uses:
- Antihypertensive and Vasorelaxant Action: One study investigated the vasorelaxant action of 6-amino-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, a similar compound, and found that it exhibits antihypertensive properties via calcium channel blockade .
- Antibacterial Activity: Dihydropyrano[2,3-c]pyrazoles have been evaluated for their antibacterial potential . One study found that certain pyrazoles showed significant antibacterial efficacy against Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa .
- Anti-asthmatic Potential: Some synthesized 4H-pyran and 1,6-dihydropyridine derivatives are being studied for their relaxant effects, indicating potential anti-asthmatic applications .
- Multicomponent Reactions: Multicomponent reactions involving pyrazole derivatives have been used to synthesize biologically active molecules . These reactions can lead to the formation of 1,4-dihydropyrano[2,3-c]pyrazoles with antibacterial properties .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The electronic and steric properties of substituents on the phenyl ring significantly influence melting points, solubility, and crystallinity:
Q & A
Q. What are the most efficient synthetic routes for preparing 6-amino-3-methyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile?
The compound is typically synthesized via multi-component reactions (MCRs) in aqueous or solvent-free conditions. A common approach involves:
- Reactants : Hydrazine hydrate, ethyl acetoacetate, malononitrile, and substituted aldehydes (e.g., 3-nitrobenzaldehyde).
- Catalysts : Ionic liquids (e.g., [Et3NH][HSO4]) or surfactants like cetyltrimethylammonium chloride (CTACl) to enhance regioselectivity and yield .
- Conditions : Reactions at 55–60°C under open atmosphere, yielding products in 78–95% efficiency. Green methods using water as a solvent are preferred to reduce environmental impact .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Structural confirmation relies on:
- Spectroscopy :
- Mass Spectrometry : HRMS (ESI) confirms molecular weight (e.g., m/z 331.0116 for bromo-substituted analogs) .
- X-ray Crystallography : Resolves π–π stacking (3.62 Å centroid distance) and hydrogen-bonding networks in solid-state structures .
Advanced Research Questions
Q. What pharmacological mechanisms underlie the compound's antihypertensive activity?
The compound acts as a calcium channel blocker , demonstrated in spontaneously hypertensive rats (SHR). Key findings:
- In vitro : Vasorelaxant effects on aortic rings (EC50 ~12 µM) via inhibition of voltage-dependent Ca<sup>2+</sup> channels, comparable to nifedipine .
- In vivo : Oral administration (10 mg/kg) reduces systolic blood pressure by 25–30% in SHR models over 6 hours .
Q. Experimental Design :
- Functional assays : Isolated rat aorta pre-contracted with KCl (80 mM) or phenylephrine.
- Positive control : Nifedipine (1 µM) for calcium channel blockade comparison .
Q. How do structural modifications (e.g., nitro-group position) impact biological activity?
Structure-Activity Relationship (SAR) Insights :
- Nitro-substituent position : 3-Nitrophenyl derivatives show superior vasorelaxant activity vs. 2-nitrophenyl analogs due to enhanced electronic effects and steric compatibility with receptor sites .
- Substituent polarity : Electron-withdrawing groups (e.g., -NO2, -Br) increase calcium channel affinity, while methoxy groups reduce efficacy .
Q. Key Data :
| Substituent | Vasorelaxant EC50 (µM) | Reference |
|---|---|---|
| 3-Nitrophenyl | 12.0 | |
| 2-Nitrophenyl | 18.5 | |
| 4-Methoxyphenyl | >50 |
Q. What methodological challenges arise in optimizing synthesis yields, and how are they addressed?
Challenges :
- Regioselectivity : Competing pathways in MCRs may form byproducts.
- Solvent compatibility : Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification.
Q. Solutions :
Q. How can researchers reconcile contradictory data on substituent effects across studies?
Case Example : Discrepancies in nitro-substituent efficacy (2- vs. 3-nitrophenyl) arise from:
- Model variations : In vitro vs. in vivo systems (e.g., isolated aorta vs. whole-animal hemodynamics).
- Assay conditions : Differences in pre-contraction agents (KCl vs. phenylephrine) alter calcium channel sensitivity .
Q. Resolution Strategy :
- Standardized protocols : Use consistent experimental models (e.g., SHR for hypertension studies).
- Computational modeling : Molecular docking to predict binding affinity variations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
